4'-Bromo-2-chlorochalcone
CAS No.:
Cat. No.: VC13256867
Molecular Formula: C15H10BrClO
Molecular Weight: 321.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H10BrClO |
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Molecular Weight | 321.59 g/mol |
IUPAC Name | (E)-1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C15H10BrClO/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h1-10H/b10-7+ |
Standard InChI Key | BEAOMTXVYPADSY-JXMROGBWSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br)Cl |
SMILES | C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)Br)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4'-Bromo-2-chlorochalcone belongs to the chalcone family, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. The IUPAC name for this compound is 1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Its structure has been confirmed via X-ray crystallography, revealing a planar conformation stabilized by intramolecular interactions . Key structural parameters include:
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Bond lengths: The C=O bond measures 1.221 Å, while the C-Br and C-Cl bonds are 1.898 Å and 1.737 Å, respectively .
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Dihedral angles: The aromatic rings form a dihedral angle of 8.5° with the central enone system, minimizing steric hindrance .
Spectroscopic Properties
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IR spectroscopy: Strong absorption bands at 1,650 cm⁻¹ (C=O stretch) and 1,580 cm⁻¹ (C=C stretch) .
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NMR: NMR (CDCl₃) shows doublets for vinyl protons at δ 7.85 (J = 15.6 Hz) and δ 7.52 (J = 15.6 Hz), confirming the trans-configuration of the α,β-unsaturated system .
Synthesis and Industrial Preparation
Claisen-Schmidt Condensation
The most common synthetic route involves Claisen-Schmidt condensation between 4-bromoacetophenone and 2-chlorobenzaldehyde under basic conditions (e.g., NaOH/ethanol):
Key parameters:
Bromination of Precursors
Alternative methods include regioselective bromination of 2-chlorochalcone derivatives. A patent by Davey and Gwilt describes bromination using in chlorobenzene at 0–20°C, achieving 99% purity with <1% 6-bromo isomer formation. Triethylamine hydrochloride (3–6 wt%) is used as a catalyst to suppress side reactions .
Physicochemical Properties
Property | Value | Source |
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Melting point | Not reported | |
Boiling point | 432.2°C at 760 mmHg | |
Density | 1.475 g/cm³ | |
Flash point | 215.2°C | |
LogP (octanol-water) | 4.998 | |
Refractive index | 1.652 |
Thermal stability: Decomposes above 300°C without melting, as confirmed by thermogravimetric analysis .
Biological Activities and Mechanisms
Antibacterial Efficacy
4'-Bromo-2-chlorochalcone exhibits potent activity against Gram-positive bacteria, particularly Staphylococcus aureus (MSSA and MRSA strains) :
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Minimum inhibitory concentration (MIC): 1.9 µg/mL against MSSA .
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Mechanism: Disruption of cell membrane integrity and inhibition of DNA gyrase, as evidenced by molecular docking studies showing a binding energy () of −7.56 kcal/mol to the gyrase B subunit .
Enzyme Inhibition
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Alkaline phosphatase: IC₅₀ = 1.469 ± 0.02 µM, surpassing reference inhibitors like levamisole .
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Structure-activity relationship (SAR): Halogen atoms at the 4' and 2 positions increase electron-withdrawing effects, enhancing enzyme binding .
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
This compound serves as a precursor for:
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Dapagliflozin: A sodium-glucose cotransporter-2 (SGLT2) inhibitor. Patent US20160280619A1 describes its use in synthesizing the key intermediate 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
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Anticancer agents: Chalcone derivatives are being explored for tyrosine kinase inhibition .
Material Science
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Liquid crystals: The planar structure and halogen substituents enable mesophase formation, with a clearing temperature of 148°C.
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Optoelectronic materials: Used in organic light-emitting diodes (OLEDs) due to high electron affinity ().
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